molecular formula C10H16N2O3 B11835310 tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate

tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate

Cat. No.: B11835310
M. Wt: 212.25 g/mol
InChI Key: LXKNMSUGFHWCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to the imidazole ring. The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound.

Preparation Methods

The synthesis of tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-methylimidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

In biology and medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . This compound may be investigated for its potential therapeutic applications, including its ability to inhibit specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate depends on its specific application. In general, imidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity for its target.

For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxymethyl group can participate in hydrogen bonding interactions, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate can be compared to other imidazole derivatives, such as:

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-4-methylimidazole-1-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-7-8(5-13)12(6-11-7)9(14)15-10(2,3)4/h6,13H,5H2,1-4H3

InChI Key

LXKNMSUGFHWCKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C(=O)OC(C)(C)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.